molecular formula C10H23ClN2O2S B13525900 N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride

N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride

Cat. No.: B13525900
M. Wt: 270.82 g/mol
InChI Key: WQUDLOWUXFIVNJ-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes an aminocyclohexyl group, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-aminocyclohexanol, which is then converted to 4-aminocyclohexyl chloride.

    Reaction with Methylamine: The 4-aminocyclohexyl chloride is reacted with methylamine to form N-(4-aminocyclohexyl)-N-methylamine.

    Sulfonation: The N-(4-aminocyclohexyl)-N-methylamine is then sulfonated using propane-1-sulfonyl chloride to yield N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides and thiols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonamide group is known to interact with the active sites of enzymes, inhibiting their function. This makes the compound a potential candidate for drug development, particularly as an enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • trans-4-Aminocyclohexanol hydrochloride
  • cis-4-Aminocyclohexanol hydrochloride
  • 4-Aminocyclohexanone
  • 4-Aminocyclohexanecarboxylic acid

Uniqueness

N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride is unique due to its combination of an aminocyclohexyl group, a methyl group, and a sulfonamide group. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H23ClN2O2S

Molecular Weight

270.82 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C10H22N2O2S.ClH/c1-3-8-15(13,14)12(2)10-6-4-9(11)5-7-10;/h9-10H,3-8,11H2,1-2H3;1H

InChI Key

WQUDLOWUXFIVNJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N(C)C1CCC(CC1)N.Cl

Origin of Product

United States

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